2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-(2-CHLOROPHENYL)-7-METHYL-5-OXO-4H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines elements of pyridine and pyrano rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-CHLOROPHENYL)-7-METHYL-5-OXO-4H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile and ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrano[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-CHLOROPHENYL)-7-METHYL-5-OXO-4H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-CHLOROPHENYL)-7-METHYL-5-OXO-4H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be related to its ability to disrupt tubulin polymerization, thereby inhibiting cell division during the metaphase stage . This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar pyrano[3,2-c]pyridine core and have been studied for their pharmacological properties.
Thiophene derivatives: Compounds like suprofen and articaine have similar structural motifs and are used in medicinal chemistry.
Uniqueness
2-AMINO-4-(2-CHLOROPHENYL)-7-METHYL-5-OXO-4H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C16H12ClN3O2 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12ClN3O2/c1-8-6-12-14(16(21)20-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3,(H,20,21) |
InChI Key |
CECDRZJDWHHSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1 |
Origin of Product |
United States |
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